GL67

Cationic Lipid Pulmonary Gene Therapy Lung Function

Non-viral gene vectors often fail due to pulmonary toxicity or repeat-dosing efficacy loss. GL67 addresses both: GL67/DOPE liposomes cause significantly less lung function impairment than DOTAP/cholesterol, retaining 70% efficiency upon repeat dosing vs. 10% for PEI. Phase 2b CF trial demonstrated significant FEV1 benefit with aerosol MMAD of 3.4±0.1 µm and 83±3% nebulizer efficiency. For oncology, 100% GL67 lipoplexes maximize A549 cellular uptake for siRNA delivery.

Molecular Formula C38H70N4O2
Molecular Weight 615.0 g/mol
CAS No. 179075-30-0
Cat. No. B6595069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGL67
CAS179075-30-0
Molecular FormulaC38H70N4O2
Molecular Weight615.0 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)N(CCCCNCCCN)CCCN)C)C
InChIInChI=1S/C38H70N4O2/c1-28(2)11-8-12-29(3)33-15-16-34-32-14-13-30-27-31(17-19-37(30,4)35(32)18-20-38(33,34)5)44-36(43)42(26-10-22-40)25-7-6-23-41-24-9-21-39/h13,28-29,31-35,41H,6-12,14-27,39-40H2,1-5H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1
InChIKeyKBBLYWGVXTZWCU-HMVYLTCSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GL67 Cationic Lipid: Validated Non-Viral Gene Delivery Vector for Clinical Lung Applications


GL67 (CAS 179075-30-0), also designated N4-Spermine cholesteryl carbamate or Genzyme Lipid 67, is a multivalent ionizable cationic lipid engineered for electrostatic complexation with nucleic acid payloads . Its molecular architecture comprises a cholesterol anchor covalently linked to a spermine polyamine headgroup, which confers high nucleic acid binding affinity and facilitates cellular uptake and endosomal escape . Unlike many first-generation cationic lipids, GL67 has advanced to late-stage clinical evaluation, most notably as the GL67A liposomal formulation in a randomized, double-blind, placebo-controlled Phase 2b trial for cystic fibrosis gene therapy [1].

Why GL67 Cannot Be Interchanged with DOTAP, DC-Chol, or PEI in Aerosol Lung Gene Therapy


Cationic lipids share a common mechanism of nucleic acid complexation but exhibit profound differences in pulmonary tolerability, aerosol stability, and clinical translatability. Direct comparative studies demonstrate that while DOTAP/cholesterol produces measurable gene expression, it mediates significantly greater impairment of lung function than GL67/DOPE [1]. Similarly, polyethyleneimine (PEI) suffers from severe loss of efficacy upon repeat dosing, with a 90% reduction in efficiency versus only 30% for GL67 [2]. Even among cholesterol-derivative lipids, GL67 outperforms DC-Chol in both encapsulation efficiency and cellular internalization [3]. These disparities preclude generic substitution and mandate a formulation-specific evaluation rooted in quantitative, head-to-head evidence.

Quantitative Differentiation Evidence for GL67 in Gene Delivery and Pulmonary Tolerability


Pulmonary Tolerability: GL67/DOPE vs. DOTAP/Cholesterol in Rat Lung Function

In a direct comparative study of gene delivery vectors instilled into rat lungs, GL67/DOPE exerted the least adverse effect on lung function, whereas DOTAP/cholesterol mediated the most severe impairment [1]. The study included six treatment groups (Glucose, Naked DNA, Linear PEI, Branched PEI, Lipid GL-67/DOPE, DOTAP/cholesterol) and assessed lung function 24 hours post-delivery.

Cationic Lipid Pulmonary Gene Therapy Lung Function

Repeat Dosing Efficacy Retention: GL67 vs. PEI in Respiratory Gene Transfer

In a study evaluating repeated airway gene transfer, GL67 exhibited only a 30% reduction in efficiency upon repeat dosing, while polyethyleneimine (PEI 22 kD) displayed a 90% reduction in efficiency [1]. A receptor-targeted nanocomplex (LED-1) served as a positive control, showing no loss of efficacy on repeat dosing.

Repeat Dosing Gene Transfer Efficiency PEI

Cellular Uptake Efficiency: GL67 vs. DC-Chol in Lung Cancer Cell siRNA Delivery

In a systematic evaluation of lipoplex nanocarriers for siRNA delivery to A549 human lung cancer cells, formulations containing 100% GL67 (0% DC-Chol) achieved the highest percentage of cellular uptake compared to all tested GL67:DC-Chol ratios [1]. Flow cytometry was employed to quantify internalization efficiency.

siRNA Delivery Cellular Uptake DC-Chol

Clinical Translation: Phase 2b FEV1 Benefit with pGM169/GL67A in Cystic Fibrosis

In a 136-patient, 12-month, randomized, double-blind, placebo-controlled Phase 2b trial, monthly nebulized pGM169/GL67A gene therapy produced a statistically significant, albeit modest, stabilization of lung function in cystic fibrosis patients [1]. The primary endpoint was relative change in forced expiratory volume in 1 second (FEV1).

Cystic Fibrosis Gene Therapy Clinical Trial

Aerosol Delivery Compatibility: Optimized Nebulizer Performance with pDNA/GL67A

Comprehensive evaluation of commercially available nebulizers identified the AeroEclipse II breath-actuated jet nebulizer as optimal for delivering pDNA/GL67A aerosols to the cystic fibrosis lung [1]. The device generated aerosols with a mass median aerodynamic diameter (MMAD) of 3.4 ± 0.1 µm and demonstrated 83 ± 3% efficiency in delivering generated aerosol to the patient during inspiration.

Aerosol Delivery Nebulization MMAD

Kinetics of Gene Expression: mRNA/GL67 vs. pDNA/GL67 in Respiratory Cells

In A549 human lung epithelial cells, transfection with mRNA/GL67 complexes produced detectable GFP expression significantly faster than pDNA/GL67 complexes, with peak GFP-positive cell percentages observed at 8 hours versus 24 hours, respectively [1]. This differential kinetics profile is relevant for applications requiring rapid onset of therapeutic protein production.

mRNA Delivery Transfection Kinetics A549 Cells

High-Value Research and Industrial Applications for GL67 Cationic Lipid


Clinical-Stage Aerosolized Gene Therapy for Cystic Fibrosis

GL67, formulated as the GL67A liposome with helper lipid DOPE, has been advanced through a Phase 2b clinical trial demonstrating a statistically significant FEV1 benefit over placebo in CF patients [7]. Procurement is justified for translational research programs seeking a non-viral vector with validated human pulmonary delivery parameters, including defined aerosol MMAD (3.4 ± 0.1 µm) and breath-actuated nebulizer efficiency (83 ± 3%) [5]. The availability of GLP toxicology and repeat-dosing safety data [3] further de-risks regulatory submissions.

Repeat-Dose Pulmonary Gene Transfer with Minimal Tolerability Burden

In preclinical models, GL67/DOPE demonstrated the least impairment of lung function among a panel of non-viral vectors, outperforming DOTAP/cholesterol, which caused the most severe adverse effects [7]. Additionally, GL67 retained 70% of its initial gene transfer efficiency upon repeat dosing, compared to only 10% retention for PEI 22 kD [5]. These attributes make GL67 particularly suitable for chronic lung disease models requiring multidose regimens, such as alpha-1 antitrypsin deficiency or pulmonary arterial hypertension.

Rapid-Onset mRNA Delivery for Vaccines and Acute Indications

mRNA complexed with GL67 achieves peak transgene expression in A549 respiratory cells within 8 hours post-transfection—threefold faster than pDNA/GL67 complexes [7]. This accelerated kinetics profile supports applications in prophylactic vaccine development (e.g., influenza, RSV) or therapeutic interventions for acute respiratory distress, where rapid production of protective or immunomodulatory proteins is critical.

High-Efficiency siRNA Delivery to Lung Cancer Cells

Lipoplex nanocarriers formulated with 100% GL67 (0% DC-Chol) achieve maximal cellular uptake in A549 human lung cancer cells, outperforming all tested GL67:DC-Chol ratios [7]. This superior internalization efficiency positions GL67 as a preferred cationic lipid for siRNA-based oncology research targeting pulmonary malignancies, potentially enhancing gene silencing potency and reducing the required therapeutic dose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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